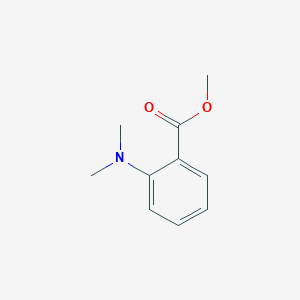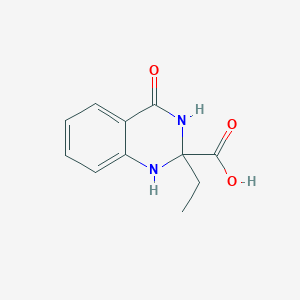
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) is a fluorinated heterocyclic compound characterized by the presence of a pentafluoroethyl group attached to the second position of a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) typically involves the introduction of the pentafluoroethyl group to the pyridine ring. One common method is the reaction of pentafluoroethyl iodide with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) may involve continuous flow processes to ensure high yield and purity. The use of specialized fluorinating agents and catalysts can enhance the efficiency of the reaction. Additionally, the reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pentafluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated heterocycles, and other derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals, polymers, and specialty materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) is largely influenced by the electron-withdrawing effects of the fluorine atoms. This effect can modulate the reactivity of the pyridine ring, making it more or less susceptible to various chemical transformations. The compound can interact with molecular targets through hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- Pentafluoropyridine
Uniqueness
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties compared to other fluorinated pyridines. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
1744-46-3 |
|---|---|
Molekularformel |
C7H4F5N |
Molekulargewicht |
197.1 g/mol |
IUPAC-Name |
2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9,7(10,11)12)5-3-1-2-4-13-5/h1-4H |
InChI-Schlüssel |
JPNAQSMBKJRSPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
Kanonische SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
Synonyme |
Pyridine, 2-(pentafluoroethyl)- (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)








